molecular formula C16H22N2O5S B13853539 N-Boc Acetaminophen-cysteine

N-Boc Acetaminophen-cysteine

Cat. No.: B13853539
M. Wt: 354.4 g/mol
InChI Key: OHKNITOGNKAXCK-ZDUSSCGKSA-N
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Description

N-Boc Acetaminophen-cysteine is a compound that combines the properties of acetaminophen and cysteine, with the addition of a tert-butoxycarbonyl (Boc) protecting group. This compound is an intermediate in the synthesis of acetaminophen, which is widely used as an antipyretic, analgesic, and anti-inflammatory agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Acetaminophen-cysteine typically involves the following steps:

    Oxidation of N-Boc-4-aminophenol: The starting material, N-Boc-4-aminophenol, is oxidized to form N-Boc-p-benzoquinone imine.

    Reaction with L-cysteine: The N-Boc-p-benzoquinone imine is then reacted with L-cysteine in a phosphate buffer at physiological pH to yield the protected S-(5-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)-L-cysteine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The process may be optimized for yield and purity through the use of continuous flow reactors and solid acid catalysts for efficient deprotection steps .

Chemical Reactions Analysis

Types of Reactions

N-Boc Acetaminophen-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone imines.

    Reduction: Reduction reactions can convert quinone imines back to their original forms.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield free amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Major Products Formed

The major products formed from these reactions include:

    Deprotected amines: Resulting from Boc deprotection.

    Quinone imines: Formed through oxidation reactions.

Scientific Research Applications

N-Boc Acetaminophen-cysteine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of acetaminophen and other related compounds.

    Biology: Studied for its effects on cellular oxidative stress and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects and toxicity profiles in human kidney cells.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-Boc Acetaminophen-cysteine involves its interaction with cellular components to modulate oxidative stress and mitochondrial function. The compound can induce oxidative stress by decreasing glutathione levels and disrupting mitochondrial membrane potential . This leads to cellular damage and impairment, particularly in kidney cells .

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen-cysteine: A conjugate of acetaminophen with cysteine, used to study oxidative stress and cellular damage.

    N-acetylcysteine: A well-known antioxidant and mucolytic agent used in the treatment of acetaminophen overdose and respiratory conditions.

Uniqueness

N-Boc Acetaminophen-cysteine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C16H22N2O5S

Molecular Weight

354.4 g/mol

IUPAC Name

(2R)-3-(4-acetamidophenyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1

InChI Key

OHKNITOGNKAXCK-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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